molecular formula C9H14O4 B13170353 Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

Cat. No.: B13170353
M. Wt: 186.20 g/mol
InChI Key: KCNKVGMBMLKWPH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate (CAS 1864206-39-2) is a high-purity chemical compound with a molecular formula of C 9 H 14 O 4 and a molecular weight of 186.21 g/mol . This molecule is characterized by its unique hybrid structure, incorporating both an epoxide (oxirane) ring and a tetrahydrofuran (oxolane) ring. This combination makes it a valuable and versatile synthon (building block) in organic synthesis and medicinal chemistry research. Its primary research value lies in its potential as a multifunctional intermediate for the construction of more complex molecular architectures. The strained, three-membered epoxide ring is a well-known electrophilic site that can be selectively opened by various nucleophiles, facilitating ring-expansion reactions or the introduction of new functional groups. The presence of the ester moiety (-COOCH 3 ) offers additional sites for transformation, such as hydrolysis or reduction. Researchers can exploit this structural complexity to develop novel compound libraries, probe biological activity, or synthesize potential pharmacophores. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-9(6-4-3-5-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

KCNKVGMBMLKWPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2CCCO2

Origin of Product

United States

Preparation Methods

Epoxidation of Methyl 3-methyl-3-(oxolan-2-yl)acrylate Derivatives

Methodology:
Starting from methyl 3-methyl-3-(oxolan-2-yl)acrylate, epoxidation is achieved using peracid reagents such as meta-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Step Reagents & Conditions Purpose Reference
1 Methyl 3-methyl-3-(oxolan-2-yl)acrylate + m-CPBA in dichloromethane at 0°C Epoxidation of the alkene ,

Outcome:
The alkene undergoes electrophilic addition of the peracid, forming the epoxide with high regioselectivity. Stereoselectivity can be influenced by the substrate's existing chiral centers or the use of chiral peracids.

Ring-Closure via Nucleophilic Epoxidation

Methodology:
An alternative involves transforming a suitable hydroxyl or halide precursor into the epoxide via intramolecular nucleophilic attack.

Step Reagents & Conditions Purpose Reference
1 Hydroxylated intermediate + base (e.g., NaH) Activation of hydroxyl group ,
2 Intramolecular nucleophilic attack on electrophilic carbon Ring closure to form oxirane

Note:
This method is often employed when the precursor bears a hydroxyl group at the appropriate position, enabling intramolecular cyclization under basic conditions.

Chemo-Enzymatic and Asymmetric Approaches

Recent advances include chemo-enzymatic methods for enantioselective synthesis, utilizing lipases or epoxidases to generate chiral epoxides directly from olefins or alcohols.

Step Reagents & Conditions Purpose Reference
1 Enzymatic oxidation of olefins Enantioselective epoxidation ,
2 Purification of chiral epoxide Enantiomeric enrichment ,

Advantages:
High stereoselectivity and milder conditions, suitable for synthesizing optically active methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate.

Synthesis via Lactone Activation and Epoxidation

Summary of Key Data

Parameter Details Source
Reaction Type Epoxidation, ring-closure, chemo-enzymatic ,,,
Reagents m-CPBA, TsCl, MesCl, NaH, NaOMe, enzymatic oxidants ,,,
Reaction Conditions Typically 0°C to room temperature, inert atmosphere ,,,
Yield Range 60-85% depending on method ,,,
Stereoselectivity Achieved via chiral auxiliaries or enzymatic methods ,

Concluding Remarks

The synthesis of this compound is versatile, with approaches tailored to desired stereochemistry and yield. The most efficient methods involve:

Advances in asymmetric catalysis and enzymatic methods continue to enhance the stereoselectivity and sustainability of these syntheses.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the study of enzyme-catalyzed reactions involving epoxides and esters.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: As a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aryl vs. Oxolane: Aryl-substituted analogs (e.g., 4-methoxyphenyl, 3-chlorophenyl) exhibit higher molecular weights compared to the oxolan-2-yl variant, which may influence solubility and crystallinity. Substituent Position: The position of methoxy groups (e.g., 4-methoxyphenyl vs. 2-methoxyphenyl) alters electronic properties. Para-substituted analogs are more electron-rich, affecting reactivity in electrophilic reactions .

Ester Group Variations :

  • Ethyl esters (e.g., CAS 1504091-47-7) show increased molar mass and lipophilicity compared to methyl esters, which could impact bioavailability in pharmaceutical contexts .

Stereochemical Considerations :

  • The (2R,3S) configuration in Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is critical for its biological activity, suggesting that stereochemistry in the oxirane ring may dictate pharmacological efficacy .

Physicochemical and Reactivity Profiles

Physical Properties:

  • Boiling Points : Aryl-substituted analogs (e.g., 284.3°C for the 2-methoxyphenyl derivative ) suggest higher thermal stability compared to aliphatic-substituted variants.
  • Density : The 2-methoxyphenyl analog has a density of 1.224 g/cm³, likely due to compact aromatic packing .

Reactivity:

  • Epoxide Ring : The strained oxirane ring is susceptible to nucleophilic attack. Electron-withdrawing groups (e.g., 3-chlorophenyl) may accelerate ring-opening reactions, whereas electron-donating groups (e.g., 4-methoxyphenyl) could stabilize the ring .
  • Oxolane vs. Aryl Moieties : The oxolane group may participate in hydrogen bonding, influencing solubility in polar solvents, while aryl groups contribute to π-π stacking in crystal lattices .

Crystallographic and Structural Validation

  • Software Tools : Programs like SHELXL and ORTEP-3 are widely used for refining crystal structures of epoxide derivatives, enabling precise determination of puckering coordinates and torsion angles .
  • Ring Puckering Analysis : The Cremer-Pople parameters (e.g., puckering amplitude $ q $) can quantify distortions in the oxolane or oxirane rings, aiding in structure-activity relationship studies .

Biological Activity

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is an organic compound notable for its unique structural features, including an oxirane and an oxolan ring. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H14O4
  • Molecular Weight : 186.20 g/mol
  • IUPAC Name : this compound
  • Structure :
InChI InChI 1S C9H14O4 c1 9 6 4 3 5 12 6 7 13 9 8 10 11 2 h6 7H 3 5H2 1 2H3\text{InChI InChI 1S C9H14O4 c1 9 6 4 3 5 12 6 7 13 9 8 10 11 2 h6 7H 3 5H2 1 2H3}

The biological activity of this compound is primarily attributed to its reactivity due to the strained oxirane ring. This structure allows for:

  • Nucleophilic Attack : The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.
  • Enzyme Interaction : The compound has potential interactions with enzymes involved in metabolic pathways, particularly those that target epoxide compounds.

Anticancer Potential

The compound's reactivity may also contribute to anticancer properties. Epoxide-containing compounds have been studied for their ability to inhibit tumor growth by interfering with cellular processes such as DNA replication and repair mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Synthesis and Biological Evaluation : A study conducted on epoxide derivatives showed that modifications to the oxirane ring could enhance cytotoxicity against cancer cell lines. These findings suggest that this compound may also possess similar properties when subjected to biological evaluation.
  • Enzyme-Catalyzed Reactions : Research has demonstrated that the compound can participate in enzyme-catalyzed reactions involving epoxides, which are crucial in biotransformation processes. This highlights its potential role in drug metabolism.

Comparative Analysis

CompoundStructureBiological ActivityReferences
This compoundStructurePotential antimicrobial and anticancer activity
Similar Epoxide DerivativeSimilar StructureAntimicrobial properties observed

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